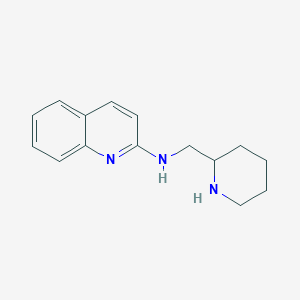

N-(piperidin-2-ylmethyl)quinolin-2-amine

Description

N-(Piperidin-2-ylmethyl)quinolin-2-amine is a heterocyclic compound featuring a quinoline core substituted at the 2-position with an amine-linked piperidinylmethyl group. This structure combines the aromaticity of quinoline with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry.

Key structural attributes include:

- Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1.

- Piperidinylmethyl substituent: A six-membered saturated ring with a methylene bridge, introducing stereochemical complexity and basicity.

- Amine linker: Facilitates hydrogen bonding and protonation-dependent solubility.

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-(piperidin-2-ylmethyl)quinolin-2-amine |

InChI |

InChI=1S/C15H19N3/c1-2-7-14-12(5-1)8-9-15(18-14)17-11-13-6-3-4-10-16-13/h1-2,5,7-9,13,16H,3-4,6,10-11H2,(H,17,18) |

InChI Key |

OFKLLXVAVDMJJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CNC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis via Piperidine Scaffold Coupling

Van de Walle et al. (2020) describe a method where the piperidine fragment is prepared first, bearing functional groups that can be converted into free amino groups suitable for nucleophilic substitution on a quinoline halide.

Preparation of Piperidine Aminomethyl Intermediate

- Starting from a bridged piperidine scaffold, such as 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane, oxidation with ceric ammonium nitrate (CAN) in an acetonitrile/water mixture yields the primary amine intermediate.

- This intermediate is used crude due to instability during purification.

Coupling to Quinoline Nucleus

- The primary amine piperidine intermediate is reacted with 4,7-dichloroquinoline or 4-chloroquinoline under microwave irradiation without solvent (neat conditions).

- This amine-halide nucleophilic substitution yields the desired 4-aminoquinoline derivatives, including N-(piperidin-2-ylmethyl)quinolin-2-amine analogues.

- Attempts to use phenol as a solvent led to side reactions due to phenol substitution on the quinoline ring, making neat microwave conditions preferable.

- Purification is achieved via automated reversed-phase column chromatography.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | CAN oxidation of piperidine precursor | Primary amine intermediate | Used crude due to degradation |

| 2 | Reaction with 4,7-dichloroquinoline (microwave, neat) | Formation of this compound | Avoid phenol solvent to prevent side reactions |

| 3 | Purification by reversed-phase chromatography | Pure product | Efficient isolation of target compound |

Alternative Synthetic Routes via Amide Coupling and Cyclization

Dexheimer et al. (2014) provide a related synthetic strategy for quinoline and quinazoline derivatives with amine side chains, which can be adapted for the preparation of this compound analogues.

- Initial amide coupling between 2-aminobenzamide and substituted benzoic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields diamides.

- Cyclization under reflux with sodium hydroxide produces quinazoline scaffolds.

- Chlorination with phosphorus oxychloride (POCl₃) forms reactive chloroquinoline intermediates.

- These intermediates undergo nucleophilic substitution with piperidine derivatives bearing aminomethyl groups, yielding the target compounds.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are sometimes employed for further functionalization.

This method is more complex but allows for extensive structural diversification.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | EDC-mediated amide coupling | Diamide intermediate | Starting point for quinoline scaffold |

| 2 | Reflux with NaOH | Cyclized quinazoline scaffold | Key heterocyclic core formation |

| 3 | POCl₃ chlorination | Chloroquinoline intermediate | Activated for nucleophilic substitution |

| 4 | Reaction with piperidine aminomethyl derivative | This compound | Target compound formation |

| 5 | Optional Pd-catalyzed coupling | Further functionalized analogues | Enhances diversity and potency |

Comparative Analysis of Preparation Methods

| Feature | Piperidine Scaffold Coupling (Van de Walle et al.) | Amide Coupling and Cyclization (Dexheimer et al.) |

|---|---|---|

| Starting Materials | Functionalized piperidine, chloroquinoline | 2-Aminobenzamide, substituted benzoic acids |

| Reaction Conditions | Microwave irradiation, neat | Reflux, chlorination, Pd-catalyzed coupling |

| Purification | Automated reversed-phase chromatography | Silica gel chromatography |

| Advantages | Direct, efficient, avoids side reactions with phenol | Allows scaffold diversification and complex analogues |

| Limitations | Requires stable piperidine intermediates | Multi-step, more complex synthesis |

Research Findings and Practical Notes

- Microwave-assisted nucleophilic substitution under neat conditions is a highly effective method to couple piperidine derivatives to quinoline nuclei, minimizing side reactions and improving yields.

- Phenol as a solvent, commonly used in amine-halide exchange reactions, is unsuitable here due to competing phenol substitution on the quinoline ring.

- Crude intermediates are sometimes used directly in subsequent steps to avoid degradation during purification, highlighting the sensitivity of some piperidine intermediates.

- The use of palladium-catalyzed cross-coupling reactions allows for further functionalization of the quinoline scaffold, broadening the chemical space for medicinal chemistry applications.

- Purification techniques such as automated reversed-phase chromatography and silica gel chromatography are crucial for isolating pure target compounds due to the complexity of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(piperidin-2-ylmethyl)quinolin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions .

Medicine: Its quinoline and piperidine moieties are known to exhibit various pharmacological activities, including antimicrobial, antimalarial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Quinolin-2-amine Derivatives

Key Observations :

- Piperidine vs.

- Lipophilicity : Phenethyl or piperidinylethyl groups (e.g., compounds in ) increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility.

Key Observations :

- Nucleophilic Substitution : Higher yields (e.g., 58% for compound 29 ) are achieved with less sterically hindered alkylating agents.

- Catalytic Methods : Pd-mediated couplings (e.g., for 10c ) suffer from moderate yields due to competing decomposition pathways.

Key Observations :

- FAK Inhibition : Chlorophenyl-substituted derivatives (e.g., compound 29 ) show potent FAK inhibition, while piperidine analogs may require optimization for kinase selectivity.

- TLR Agonism: Rigid oxazoloquinoline derivatives (e.g., compound 13 ) lack activity due to poor conformational adaptation to TLR binding pockets.

- Opioid Receptor Binding: Piperidinylmethyl groups (as in ) improve μ-opioid receptor affinity by mimicking endogenous peptide motifs.

Physicochemical and Pharmacokinetic Properties

Table 4: Solubility and Permeability

Key Observations :

- Solubility-Permeability Trade-off : Piperidine derivatives balance moderate logP values and permeability, whereas phenethyl analogs (e.g., ) prioritize membrane penetration at the expense of solubility.

- Protonation Effects : The basic piperidine nitrogen (pKa ~10.5) enhances solubility under acidic conditions (e.g., gastric pH) .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of N-(piperidin-2-ylmethyl)quinolin-2-amine?

Methodological Answer:

To improve synthesis efficiency:

- Catalyst Selection: Use palladium or copper catalysts to enhance coupling reactions (e.g., amide bond formation) .

- Solvent and Temperature: Optimize solvents (e.g., DMF or toluene) and reaction temperatures under inert atmospheres to minimize side products .

- Purification: Employ silica gel column chromatography or Biotage® columns for high-purity isolation, especially when byproducts are present .

Reported yields for analogous compounds range from 30–58%, depending on substituents and reaction conditions .

Advanced: How can conflicting biological activity data (e.g., antitumor vs. antimicrobial effects) be systematically resolved?

Methodological Answer:

- Comparative Assays: Conduct standardized cytotoxicity (e.g., MTT assays) and antimicrobial testing under identical conditions to eliminate variability .

- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the quinoline core or piperidine substituents to isolate pharmacophoric groups responsible for specific activities .

- Target Validation: Use biochemical assays (e.g., microtubule polymerization inhibition for antitumor activity) to confirm mechanisms .

Advanced: What crystallographic challenges arise during structural refinement of this compound derivatives?

Methodological Answer:

- Software Selection: Use SHELX programs (e.g., SHELXL) for small-molecule refinement, particularly for handling high-resolution or twinned data .

- Data Quality: Ensure high-resolution X-ray diffraction data (>1.0 Å) to resolve ambiguities in piperidine ring conformations or hydrogen bonding networks .

- Validation Tools: Apply CCDC validation tools to check for geometric outliers and thermal displacement errors .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns on the quinoline and piperidine moieties (e.g., δ 7.67–7.77 ppm for quinoline protons) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]) and detect impurities .

- X-ray Diffraction: Single-crystal analysis to resolve stereochemical ambiguities in the piperidine ring .

Advanced: How can metal-ion interactions (e.g., CoII^{II}II, ZnII^{II}II) be studied for catalytic or biological applications?

Methodological Answer:

- Spectroscopic Titrations: Use fluorescence or UV-vis spectroscopy to determine stability constants () and stoichiometry of metal-ligand complexes .

- NMR Studies: Analyze paramagnetic broadening in -NMR to identify binding sites (e.g., pyridyl nitrogen coordination) .

- Computational Modeling: DFT calculations to predict binding energies and optimize metal-chelation strategies .

Advanced: What strategies are effective for designing analogs targeting specific receptors (e.g., FAK or VEGFR3)?

Methodological Answer:

- Scaffold Hybridization: Integrate pharmacophores from known inhibitors (e.g., FAK scaffold inhibitors) by modifying the quinoline-piperidine core .

- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity to kinase domains .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with optimal steric and electronic complementarity .

Basic: How can purification challenges (e.g., byproduct contamination) be mitigated?

Methodological Answer:

- Chromatographic Methods: Optimize gradient elution (e.g., 0–10% MeOH in DCM) for silica gel columns .

- HPLC Purification: Apply reverse-phase HPLC for final polishing, especially for analogs with polar substituents .

- Recrystallization: Use solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline products .

Advanced: What mechanistic insights can be gained from studying microtubule inhibition by quinolin-2-amine derivatives?

Methodological Answer:

- In Vitro Assays: Monitor microtubule dynamics using tubulin polymerization assays and compare IC values with clinical agents (e.g., paclitaxel) .

- Immunoblotting: Assess downstream effects (e.g., caspase-3 activation) to confirm apoptosis induction in cancer cells .

- Structural Analysis: Correlate substituent effects (e.g., fluoro or trifluoromethyl groups) with inhibitory potency using SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.